molecular formula C19H24N4O3 B2689508 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea CAS No. 2034248-45-6

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Cat. No.: B2689508
CAS No.: 2034248-45-6
M. Wt: 356.426
InChI Key: FTGIQCUFVCCBPA-JCNLHEQBSA-N
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Description

This compound features a urea core bridging a 4-methoxybenzyl group and a (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl moiety. The trans-configuration of the cyclohexyl ring ensures spatial orientation optimal for target binding, while the pyrimidin-2-yloxy group provides hydrogen-bonding capabilities.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-pyrimidin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-16-7-3-14(4-8-16)13-22-18(24)23-15-5-9-17(10-6-15)26-19-20-11-2-12-21-19/h2-4,7-8,11-12,15,17H,5-6,9-10,13H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGIQCUFVCCBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Methoxybenzyl Intermediate: : The synthesis begins with the preparation of the 4-methoxybenzyl intermediate. This can be achieved through the reaction of 4-methoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, to form 4-methoxybenzyl alcohol. The alcohol is then converted to the corresponding bromide using phosphorus tribromide.

  • Cyclohexylurea Formation: : The next step involves the preparation of the cyclohexylurea intermediate. This can be synthesized by reacting cyclohexylamine with an isocyanate derivative, such as phenyl isocyanate, under controlled conditions to form the cyclohexylurea moiety.

  • Coupling Reaction: : The final step involves the coupling of the 4-methoxybenzyl bromide with the cyclohexylurea intermediate in the presence of a base, such as potassium carbonate, to form the desired compound. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrimidin-2-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of aldehydes, carboxylic acids, and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea serves as a building block in the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and mechanisms. For instance, it can be utilized in the development of new synthetic pathways for creating derivatives with enhanced properties.

Biology

In biological research, this compound is studied for its potential interactions with macromolecules such as proteins and nucleic acids. It has been used in assays to investigate enzyme inhibition and receptor binding. Notably, compounds with similar structures have demonstrated the ability to inhibit protein kinases, indicating potential applications in treating various diseases .

Medicine

The compound is being explored for therapeutic applications, particularly in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals. For example, derivatives of similar urea compounds have shown promising antiproliferative activity against cancer cell lines, suggesting that this compound could also have anticancer properties .

Case Study : A study involving 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated broad-spectrum antiproliferative activity against various cancer types, providing a model for further exploration of similar compounds .

Industry

In industrial applications, the compound is utilized in developing new materials such as polymers and coatings due to its unique chemical properties. Its structural characteristics allow for modifications that can lead to enhanced performance in material applications.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and biological activity. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

1-[(1r,4r)-4-[(5-Fluoropyrimidin-2-yl)oxy]cyclohexyl]-3-[(Thiophen-2-yl)methyl]urea (CAS: 2034446-73-4)

  • Structural Differences :
    • Pyrimidine Substitution : A 5-fluoro group replaces hydrogen at the pyrimidine 5-position.
    • Aromatic Group : Thiophen-2-ylmethyl replaces 4-methoxybenzyl.
  • Implications :
    • The electron-withdrawing fluorine may enhance pyrimidine's hydrogen-bond acceptor strength, improving target affinity.
    • Thiophene’s lower polarity compared to 4-methoxybenzyl reduces solubility but increases lipophilicity, favoring blood-brain barrier penetration.
    • The absence of a methoxy group may reduce metabolic oxidation susceptibility .

1-(4-Methylbenzoyl)-3-[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]urea

  • Structural Differences :
    • Core Modification : Urea links a 4-methylbenzoyl group and a thiadiazole-pyridyl heterocycle.
    • Heterocycle : Thiadiazole introduces rigidity and additional nitrogen atoms.
  • Implications :
    • The thiadiazole-pyridyl system may engage in π-π stacking and multiple hydrogen bonds, altering target selectivity.
    • 4-Methylbenzoyl’s ester group increases hydrophobicity but may reduce metabolic stability compared to the methoxybenzyl ether .

2-{4-[6-Amino-2-({[(1r,4r)-4-({[3-(Cyclohexylamino)propyl]amino}methyl)cyclohexyl]methyl}amino)pyrimidin-4-yl]piperazin-1-yl}ethyl)phosphonic Acid

  • Structural Differences: Phosphonic Acid: Ionizable group replaces urea. Piperazine and Cyclohexylamino Chains: Extended substituents introduce flexibility and basicity.
  • Implications: Phosphonic acid’s high polarity limits membrane permeability but improves aqueous solubility.

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (CAS: 1042725-27-8)

  • Structural Differences: Pyrrolidinone Ring: Introduces a rigid, cyclic ketone. Dual Methoxy Groups: Additional 4-methoxyphenyl substituent.
  • Dual methoxy groups increase molecular weight (MW) and logP, possibly reducing solubility but enhancing metabolic stability via steric hindrance .

1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)urea (CAS: 31652-52-5)

  • Structural Differences: Tetrahydropyrimidinone Core: Saturated pyrimidine ring with two ketone groups. Cyclohexyl vs. Methoxybenzyl: Aliphatic cyclohexyl replaces aromatic 4-methoxybenzyl.
  • Implications: The saturated pyrimidinone lacks aromaticity, reducing π-π interactions but increasing hydrogen-bond donor capacity. Cyclohexyl’s hydrophobicity may enhance membrane permeability but limit solubility .

Biological Activity

1-(4-Methoxybenzyl)-3-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring both methoxybenzyl and pyrimidin-2-yloxy groups, suggests a diverse range of interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of 326.4 g/mol. Its structure can be represented as follows:

Structure 1 4 Methoxybenzyl 3 1R 4R 4 pyrimidin 2 yloxy cyclohexyl urea\text{Structure }\text{1 4 Methoxybenzyl 3 1R 4R 4 pyrimidin 2 yloxy cyclohexyl urea}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor or a receptor modulator , influencing various cellular signaling pathways. The presence of the pyrimidin-2-yloxy group is particularly significant for binding affinity and selectivity towards molecular targets .

Therapeutic Applications

Research indicates that this compound is being explored for several therapeutic applications:

  • Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with pyrimidine structures have been reported to exhibit cytotoxic effects against various cancer cell lines . This suggests potential for this compound in oncology.
  • Enzyme Inhibition : The compound may inhibit enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including cell division and apoptosis . Such inhibition can lead to therapeutic effects in diseases like cancer and neurodegenerative disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Benzyl-3-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)ureaLacks methoxy groupModerate enzyme inhibition
1-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)ureaContains nitro groupSelective GSK-3β inhibitor

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • In Vitro Studies : A study on pyrimidine derivatives demonstrated significant anticancer activity against MCF-7 breast cancer cells with IC50 values ranging from 0.87 to 12.91 μM . This indicates that modifications to the pyrimidine structure can enhance biological efficacy.
  • Mechanistic Insights : Research involving similar urea derivatives has revealed that these compounds can act as allosteric inhibitors of key signaling pathways, providing insights into their mechanisms of action .

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